molecular formula C8H5BrN2O2 B14431451 4-Bromo-3-(hydroxyamino)-2H-indol-2-one CAS No. 77326-61-5

4-Bromo-3-(hydroxyamino)-2H-indol-2-one

Cat. No.: B14431451
CAS No.: 77326-61-5
M. Wt: 241.04 g/mol
InChI Key: OHTUWJQPSPDBAC-UHFFFAOYSA-N
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Description

4-Bromo-3-(hydroxyamino)-2H-indol-2-one is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound’s structure features a bromine atom, a hydroxyamino group, and an indole core, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(hydroxyamino)-2H-indol-2-one typically involves multi-step organic reactions. One common method starts with the bromination of an indole derivative, followed by the introduction of the hydroxyamino group through nucleophilic substitution or other suitable reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on cost-effectiveness, safety, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents might be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(hydroxyamino)-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-3-(hydroxyamino)-2H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(hydroxyamino)-2H-indol-2-one involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with biological macromolecules, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(hydroxyamino)-1H-indole: Similar structure but with different positioning of the hydroxyamino group.

    3-Bromo-4-hydroxyindole: Lacks the hydroxyamino group but has a similar indole core.

    5-Bromo-2-hydroxyindole: Another brominated indole derivative with different functional groups.

Uniqueness

4-Bromo-3-(hydroxyamino)-2H-indol-2-one is unique due to the specific positioning of the bromine and hydroxyamino groups, which can influence its reactivity and biological activity. This unique structure makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

CAS No.

77326-61-5

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

4-bromo-3-nitroso-1H-indol-2-ol

InChI

InChI=1S/C8H5BrN2O2/c9-4-2-1-3-5-6(4)7(11-13)8(12)10-5/h1-3,10,12H

InChI Key

OHTUWJQPSPDBAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=C(N2)O)N=O

Origin of Product

United States

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